molecular formula C25H20O5 B12213328 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12213328
M. Wt: 400.4 g/mol
InChI Key: JOXYIUZHTRIILY-MYKKPKGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structural features It contains a benzofuran core, a benzodioxole moiety, and a dimethylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base, followed by etherification with 2,5-dimethylbenzyl bromide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the development of more efficient catalysts and greener solvents can contribute to a more sustainable production process.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The benzodioxole and benzofuran rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, modifications to its structure may enhance its efficacy or reduce its toxicity, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester used in organic synthesis.

    Mafenide: A sulfonamide derivative with antimicrobial properties.

    Trazodone: A triazolopyridine derivative used as an antidepressant.

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one lies in its combination of structural features, which confer specific chemical and biological properties. Unlike simpler compounds such as diethyl malonate, this compound’s complex structure allows for a wider range of chemical modifications and potential applications. Its benzodioxole and benzofuran moieties provide unique reactivity patterns, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H20O5/c1-15-3-4-16(2)18(9-15)13-27-19-6-7-20-22(12-19)30-24(25(20)26)11-17-5-8-21-23(10-17)29-14-28-21/h3-12H,13-14H2,1-2H3/b24-11-

InChI Key

JOXYIUZHTRIILY-MYKKPKGFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.